
What is the CCK1 receptor and its function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dexloxiglumide

Cat. No.: B1670345 Get Quote

An In-depth Technical Guide to the Cholecystokinin 1 (CCK1) Receptor Audience:

Researchers, scientists, and drug development professionals.

Introduction
The Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A (alimentary) receptor, is

a class A G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological

processes, particularly in the gastrointestinal (GI) system and the central nervous system

(CNS).[1][2][3] Its endogenous ligand is the peptide hormone cholecystokinin (CCK). The

CCK1 receptor is a key regulator of digestion, satiety, and pancreatic function.[4][5] It is

distinguished from the CCK2 (or CCK-B) receptor by its high affinity for the sulfated forms of

CCK, exhibiting a 500- to 1,000-fold greater affinity for sulfated CCK compared to non-sulfated

CCK or gastrin. This selectivity makes it a critical target for therapeutic intervention in metabolic

and gastrointestinal disorders.

Molecular Structure and Ligand Binding
The CCK1 receptor is a transmembrane protein with a structure characteristic of GPCRs,

featuring seven hydrophobic transmembrane domains connected by intracellular and

extracellular loops. The human CCK1 receptor gene is located on chromosome 4p15.1-p15.2.

Ligand binding is highly specific. The receptor's binding pocket recognizes the C-terminal

heptapeptide amide of CCK, with a mandatory sulfated tyrosine residue for high-affinity

interaction. Key amino acid residues within the receptor, such as Arginine-197, have been

identified as crucial for interacting with the sulfate group of CCK. This structural requirement is
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the basis for the receptor's ability to discriminate between CCK and gastrin, the latter of which

is a weak agonist at the CCK1 receptor.

Signaling Pathways
Activation of the CCK1 receptor by an agonist initiates a complex network of intracellular

signaling cascades through coupling with multiple heterotrimeric G proteins and other signaling

molecules like β-arrestin. This promiscuous coupling allows the receptor to mediate a diverse

range of cellular responses. The primary signaling pathways are:

Gq/11 Pathway: This is the predominant signaling pathway for the CCK1 receptor. Activation

of Gαq leads to the stimulation of phospholipase C-β (PLCβ), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores,

while DAG activates protein kinase C (PKC). This pathway is central to processes like

pancreatic enzyme secretion and smooth muscle contraction.

Gs Pathway: At higher agonist concentrations, the CCK1 receptor can also couple to Gαs.

This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and

subsequent activation of protein kinase A (PKA). This pathway contributes to specific cellular

functions, such as insulin secretion in pancreatic beta cells under high-glucose conditions.

G13 Pathway: The CCK1 receptor has been shown to couple to Gα13, which results in the

activation of the small GTPase RhoA. The RhoA pathway is involved in regulating the

cytoskeleton.

β-Arrestin Pathway: Upon agonist binding, the CCK1 receptor can recruit β-arrestin. This not

only mediates receptor desensitization and internalization but also acts as a scaffold to

initiate distinct signaling events, such as the late-phase activation of the ERK pathway, which

has anti-apoptotic effects in pancreatic beta cells.
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Caption: CCK1 Receptor canonical signaling pathways.

Physiological Functions and Tissue Distribution
The CCK1 receptor mediates a wide array of physiological functions, primarily related to

nutritional homeostasis.
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Digestive System: It is a major physiological mediator of pancreatic enzyme secretion and

smooth muscle contraction of the gallbladder. It also contributes to the regulation of

gastrointestinal motility, including delaying gastric emptying and increasing colonic transit

time.

Appetite Regulation: CCK, acting through CCK1 receptors on vagal afferent neurons, is a

crucial short-term satiety signal that helps terminate meals. Antagonists of the CCK1

receptor have been shown to increase food intake.

Pancreatic β-Cell Function: In pancreatic islets, the CCK1 receptor is involved in regulating

insulin secretion and protecting β-cells from apoptosis.

Central Nervous System: Although less abundant than the CCK2 receptor in the brain, the

CCK1 receptor is present in specific regions like the nucleus of the solitary tract, area

postrema, and hypothalamus. In the CNS, it is involved in regulating satiety, and interacts

with neurotransmitter systems, including dopamine and serotonin.

The expression of the CCK1 receptor is concentrated in peripheral tissues.
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Tissue / System Specific Location
Primary Function

Mediated
References

Gastrointestinal Tract
Gallbladder (smooth

muscle)
Contraction

Pancreas (acinar

cells, nerves)

Enzyme Secretion,

Growth

Stomach (chief cells,

pylorus)
Gastric Emptying

Intestine (myenteric

plexus neurons)

Motility, Satiety

Signaling

Nervous System
Vagus Nerve (afferent

neurons)

Satiety, Pancreatic

Secretion

Brain (specific nuclei)
Satiety, Dopamine

Regulation

Endocrine System
Pancreatic Islets (β-

cells)
Insulin Secretion

Pharmacology
Numerous synthetic ligands have been developed to study and target the CCK1 receptor.

Table 1: Selected CCK1 Receptor Agonists
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Compound Type
Affinity /

Potency

Key

Characteristics
References

CCK-8
(sulfated)

Endogenous
Peptide

Ki ≈ 0.6-1 nM
Potent
endogenous
agonist.

CCK-58
Endogenous

Peptide

~5-fold lower

affinity than

CCK-8

Dominant

circulating form

of CCK.

A-71623 Peptide Analog
Potent and

selective

Suppresses food

intake.

| Caerulein | Peptide | CCK Receptor Agonist | Used to induce experimental pancreatitis. | |

Table 2: Selected CCK1 Receptor Antagonists

Compound Type
Affinity /

Potency

Key

Characteristics
References

Devazepide Non-peptide
Potent and
selective

Orally active,
CNS-
penetrant.

Loxiglumide Non-peptide
Potent and

selective

Active in vivo,

used in clinical

studies for IBS.

SR 27897 Non-peptide
Potent and

selective

Well-

characterized

research tool.

Dexloxiglumide Non-peptide
ID50 = 1.14

mg/kg (rat)

Potent,

competitive

antagonist.

| Rebamipide | Non-peptide | IC50 = 37.7 µM | Inhibits [¹²⁵I]BH-CCK-8S binding. | |
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Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for

binding to the CCK1 receptor, allowing for the determination of the compound's binding affinity

(Ki).

Methodology:

Membrane Preparation:

Culture cells stably expressing the human CCK1 receptor (e.g., HEK-293, CHO-K1, or

1321N1 cells).

Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or

Polytron homogenizer.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the

membranes.

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein

concentration (e.g., via Bradford assay).

Binding Reaction:

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a

selective CCK1 receptor radioligand (e.g., [³H]-L-364,718 or [¹²⁵I]CCK-8), and varying

concentrations of the unlabeled test compound.

To determine non-specific binding, a parallel set of reactions is included containing a high

concentration of an unlabeled selective antagonist (e.g., 1 µM SR27897).

Incubate the plate at a controlled temperature (e.g., 21-37°C) for a sufficient time to reach

equilibrium (e.g., 60-150 minutes).
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Separation and Detection:

Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell

harvester to separate bound from free radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound

radioligand.

Allow the filters to dry, then add scintillation cocktail.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data to a one-site competition model using non-linear regression to determine the

IC50 value.

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a CCK1 receptor radioligand binding assay.
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Intracellular Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at

the CCK1 receptor by monitoring changes in intracellular calcium concentration, a direct

consequence of Gq pathway activation.

Methodology:

Cell Preparation:

Seed cells expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK-293) onto black-

walled, clear-bottom 96- or 384-well microplates.

Allow cells to adhere and grow to an appropriate confluency (typically 24-48 hours).

Dye Loading:

Aspirate the culture medium and wash the cells with a physiological buffer (e.g., Hanks'

Balanced Salt Solution with HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in

the buffer. Probenecid may be included to prevent dye extrusion.

Incubate the plate in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-

esterification.

Wash the cells gently with buffer to remove excess extracellular dye.

Compound Addition and Measurement:

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with

an automated liquid handling system.

Establish a stable baseline fluorescence reading for each well.

Add varying concentrations of the test compound (for agonist mode) or a fixed

concentration of antagonist followed by a challenge with a known agonist like CCK-8 (for

antagonist mode).
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Immediately begin recording fluorescence intensity over time (e.g., every 1-2 seconds for

2-3 minutes).

Data Analysis:

For each well, calculate the change in fluorescence (peak response minus baseline).

For agonist testing, plot the response against the log concentration of the compound and

fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

For antagonist testing, perform agonist dose-response curves in the presence of different

antagonist concentrations to determine the IC50 or to calculate the pA2 value via a Schild

plot.
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Caption: Workflow for an intracellular calcium flux assay.
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In Vivo Gallbladder Contraction Assay
This in vivo assay assesses the functional activity of CCK1 receptor ligands by measuring their

effect on gallbladder contraction, a primary physiological response mediated by the receptor.

Methodology:

Animal Preparation:

Use appropriate animal models, such as mice or rats.

Fast the animals overnight with free access to water to ensure the gallbladder is filled.

Compound Administration:

Administer the test compound (agonist or antagonist) via the desired route (e.g., oral

gavage, intravenous injection).

For antagonist studies, administer the antagonist a set time before challenging with a

CCK1 receptor agonist (e.g., CCK-8).

Measurement of Gallbladder Contraction:

At a predetermined time point after compound administration (e.g., 15-30 minutes),

euthanize the animal.

Carefully dissect and excise the gallbladder.

Measure the gallbladder weight. A decrease in weight relative to vehicle-treated controls

indicates contraction and emptying.

Alternatively, gallbladder volume can be measured non-invasively in larger animals or

humans using ultrasonography.

Data Analysis:

Compare the mean gallbladder weights or volumes between different treatment groups

using appropriate statistical tests (e.g., ANOVA, t-test).
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Determine the dose-response relationship for agonists or the inhibitory effect of

antagonists.

Conclusion
The CCK1 receptor is a well-characterized GPCR with critical functions in digestion and

appetite control. Its distinct pharmacology and complex signaling capabilities make it a

significant area of research. The detailed understanding of its structure, function, and signaling

pathways, facilitated by robust experimental methodologies, has established the CCK1

receptor as a promising therapeutic target for a range of conditions, including obesity,

metabolic syndrome, and gastrointestinal motility disorders. Future research focusing on biased

agonism and allosteric modulation may unlock new therapeutic strategies with improved

efficacy and reduced side effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

